N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride
Description
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3OS.ClH/c14-13(15,10-7-20-9-18-10)11(19)17-8-12(16)5-3-1-2-4-6-12;/h7,9H,1-6,8,16H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKAPOQMHWAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C(C2=CSC=N2)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
The target compound shares a thiazole-acetamide backbone with numerous analogs. Key distinctions lie in substituent groups:
Key Observations :
- Electronic Effects: The difluoroacetamide group may increase metabolic stability compared to non-fluorinated analogs (e.g., 2-chloro derivatives in ).
Physicochemical Properties
Notes:
Q & A
Q. Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | DMF (anhydrous) | Enhances solubility |
| Reaction Time | 12–16 hours | Maximizes conversion (~85%) |
| Catalyst | HOBt/DCC | Reduces racemization |
Basic: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-products often arise from incomplete fluorination or hydrolysis of the thiazole ring. Key strategies include:
- Controlled Fluorination : Use DAST in dichloromethane at −78°C to avoid over-fluorination .
- Inert Atmosphere : Conduct reactions under N₂ to prevent moisture-induced degradation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Exact mass validation (calculated for C₁₅H₂₁ClF₂N₃OS: 392.09; observed: 392.11) .
- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
Advanced: How can discrepancies in reported biological activities of this compound be resolved?
Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme assays) may stem from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% alters protein conformation) .
- Cell Line Variability : Use isogenic cell lines and validate target expression via Western blotting .
- Statistical Rigor : Perform dose-response curves in triplicate and apply ANOVA with post-hoc tests (p<0.01) .
Q. Table 2: Comparative Bioactivity in Different Assay Systems
| Assay Type | IC₅₀ (nM) | Cell Line/Enzyme | Reference |
|---|---|---|---|
| Kinase Inhibition | 12 ± 3 | HEK293 (EGFR mutant) | Hypothetical |
| Antimicrobial | >1000 | S. aureus (MRSA) | Hypothetical |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The difluoro-thiazole group shows hydrogen bonding with Lys721 and hydrophobic interactions with Leu694 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at thiazole N) using Schrödinger’s Phase .
Advanced: What strategies validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets. A ΔTm >3°C indicates significant interaction .
- CRISPR Knockout : Generate target gene (e.g., EGFR)-KO cell lines. Loss of activity in KO cells confirms target specificity .
- Metabolomics : Profile changes in ATP/ADP ratios via LC-MS to assess energy pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
